molecular formula C20H20FN5O2 B2699781 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea CAS No. 1021059-93-7

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea

Cat. No. B2699781
CAS RN: 1021059-93-7
M. Wt: 381.411
InChI Key: YWJLFAHXJQMMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea, also known as E7090, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). It is currently being studied for its potential use in cancer treatment.

Scientific Research Applications

Chemical Synthesis and Reactions

Studies on pyrimidine derivatives have shown that compounds similar to "1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea" undergo various chemical reactions with phenyl isocyanate and phenyl isothiocyanate, producing a range of products. These reactions highlight the compound's reactivity and potential for creating novel chemical entities with specific properties (Yamanaka, Niitsuma, & Sakamoto, 1979).

Enzyme Inhibition and Biochemical Evaluation

Research into flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, designed to test compounds with greater conformational flexibility, has shown that these compounds exhibit antiacetylcholinesterase activity. This indicates the potential of structurally similar compounds for therapeutic applications, particularly in enhancing cognitive functions by inhibiting acetylcholinesterase (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Antitumor Activity

Pyrimidine analogs bearing a urea moiety have been synthesized and evaluated for their antiproliferative activities against various human tumor cell lines. Some compounds demonstrated significant cytotoxicity, indicating the potential of urea-containing pyrimidine derivatives for cancer therapy (Shao, Zhang, Xiaosong, Xue, Ma, Zhang, & Liu, 2014).

Molecular Modeling and Drug Design

In the context of drug design, urea derivatives have been explored for their potential as gonadotropin-releasing hormone receptor antagonists, demonstrating potent inhibitory activities and good oral bioavailability. These findings support the role of urea derivatives in the development of new therapeutic agents (Tucci, Zhu, Struthers, Guo, Gross, Rowbottom, Acevedo, Gao, Saunders, Xie, Reinhart, Liu, Ling, Bonneville, Chen, Bozigian, & Chen, 2005).

Anion Recognition and Photophysical Studies

Research into substituted phenyl urea and thiourea silatranes has demonstrated their anion recognition properties, showing that the functional groups attached to these compounds significantly influence their electronic properties and interactions with anions. This area of study offers insights into the design of sensors and materials based on anion recognition capabilities (Singh, Saroa, Rani, Promila, Girdhar, Sahoo, & Choquesillo-Lazarte, 2016).

properties

IUPAC Name

1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2/c1-3-28-19-12-18(22-13(2)23-19)24-15-8-10-17(11-9-15)26-20(27)25-16-6-4-14(21)5-7-16/h4-12H,3H2,1-2H3,(H,22,23,24)(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJLFAHXJQMMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea

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